Ethyl 1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrrolidinyl group, a phenylsulfonyl group, and a piperidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE include:
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group, such as sulfonamides.
Piperidinecarboxylate derivatives: Compounds containing the piperidinecarboxylate group, such as piperidinecarboxylic acids.
Uniqueness
The uniqueness of ETHYL 1-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}-4-PIPERIDINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be observed in similar compounds .
Properties
Molecular Formula |
C18H24N2O5S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)14-9-12-19(13-10-14)26(23,24)16-7-5-15(6-8-16)20-11-3-4-17(20)21/h5-8,14H,2-4,9-13H2,1H3 |
InChI Key |
SFBNTBIWBNVOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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